GTx-007

Description

Historical Context of Selective Androgen Receptor Modulators (SARMs) Development

The development of SARMs is rooted in the pursuit of therapeutic agents that can modulate androgen receptor activity with greater tissue specificity than traditional anabolic-androgenic steroids (AAS). wikipedia.orgnih.gov

Evolution from Steroidal Androgens to Nonsteroidal SARMs

Historically, steroidal androgens, such as testosterone (B1683101), have been used for various medical purposes. However, their widespread effects across numerous tissues, including reproductive organs, limited their clinical utility due to associated side effects. wikipedia.orgnih.gov The discovery of nonsteroidal compounds that could interact with the androgen receptor marked a significant shift. This evolution was driven by the desire to develop compounds that could maintain the anabolic effects on muscle and bone while avoiding or reducing androgenic effects on tissues like the prostate. wikipedia.orgnih.gov Nonsteroidal SARMs offer advantages such as high oral bioavailability and are not metabolized to dihydrotestosterone (B1667394) (DHT) by 5-alpha reductase or to estrogen by aromatase, enzymes highly expressed in androgenic tissues. uspharmacist.comnih.gov

Andarine's Role as an Early SARM Candidate

Andarine (S-4), also known by the developmental code GTx-007, emerged as an early candidate in the development of nonsteroidal SARMs. wikipedia.orgswolverine.commoreplatesmoredates.com It was developed by GTX, Inc., utilizing the nonsteroidal antiandrogen bicalutamide (B1683754) as a lead compound. wikipedia.org Andarine was one of the first SARMs to be described in the literature, with reports dating back to 2002. wikipedia.org It was considered a promising SARM candidate due to its high level of bioavailability and preclinical data demonstrating desirable anabolic effects in muscle and bone relative to androgenic activity. moreplatesmoredates.com Andarine is thought to have been the first SARM to enter human clinical trials, completing phase 1 trials for cachexia in 2003. wikipedia.org

Comparison with Predecessor and Successor Compounds (e.g., Ostarine)

Andarine's development was eventually discontinued (B1498344) in favor of structurally related and purportedly improved compounds, such as enobosarm (Ostarine; GTx-024; S-22). wikipedia.orgswolverine.com While both Andarine and Ostarine selectively bind to androgen receptors and have shown promise in research related to musculoskeletal integrity and bone density in animal models, there are notable differences. behemothlabz.compurerawz.co Comparative data suggest that Andarine may produce more rapid anabolic effects at equivalent dosages in rodent studies, potentially with a corresponding increase in receptor activity. behemothlabz.compurerawz.co Studies investigating body composition in rodents have indicated that Andarine may be associated with more significant alterations in fat and lean tissue ratios over short-term durations compared to Ostarine, which appears to exert its influence more gradually. behemothlabz.compurerawz.co In terms of bone health research, both have demonstrated potential, though Ostarine has a larger volume of published data in models simulating osteoporosis. behemothlabz.compurerawz.co

Research findings comparing Andarine and Ostarine in animal models suggest differences in the rapidity and intensity of their effects on body composition. The following table summarizes some comparative findings from rodent studies:

| Compound | Observed Effect (Rodent Studies) | Rapidity of Effect | Fat Loss (Example Study) | Muscle Gains (Comparison) | Bone Health Research |

| Andarine | More rapid anabolic effects, significant changes in fat/lean ratios | More Rapid behemothlabz.compurerawz.co | ~4% body fat reduction behemothlabz.comsarmguide.com | More modest compared to Ostarine sarmsmentor.com | Shows potential, less published data than Ostarine behemothlabz.compurerawz.co |

| Ostarine | Gradual influence on body composition | More Gradual behemothlabz.compurerawz.co | ~3% body fat reduction behemothlabz.comsarmguide.com | Generally seen as more well-rounded for muscle preservation sarmsmentor.com | More extensively evaluated, particularly for osteoporosis models behemothlabz.compurerawz.cosarmsmentor.com |

Note: This table is intended to present data points from the text for illustrative purposes. In an interactive format, users might be able to filter or sort the data.

Defining Andarine (S-4) as a Research Compound

Andarine, also known as S-4, is a specific chemical compound primarily investigated in academic and preclinical research settings. wikipedia.orgnih.govwikipedia.orgbehemothlabz.compurerawz.co

Nonsteroidal Nature and Oral Bioavailability

Andarine is characterized by its nonsteroidal structure, distinguishing it from traditional steroidal androgens. nih.govwikipedia.orgwikipedia.orguni.lu This nonsteroidal nature contributes to its favorable pharmacokinetic properties. Andarine has demonstrated oral bioavailability, meaning it can be absorbed and enter the bloodstream when administered orally. nih.govwikipedia.orgwikipedia.orginvivochem.com Studies in rats have examined the systemic pharmacokinetics and oral bioavailability of S-4, indicating it as a candidate for clinical development. researchgate.net Oral bioavailability in rats was found to be dose-dependent, with lower doses showing complete oral bioavailability. researchgate.net

Classification within Aryl Propionamide (B166681) SARMs

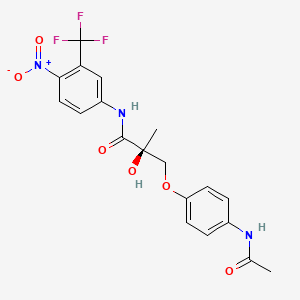

Structurally, Andarine is classified within the aryl propionamide group of SARMs. uspharmacist.comwikipedia.orgpurerawz.coinvivochem.com This chemical classification is based on its core molecular structure, which shares similarities with compounds like bicalutamide and hydroxyflutamide, early nonsteroidal AR antagonists. wikipedia.orgnih.gov The discovery of arylpropionamides suggested a pathway to developing compounds that could bind to the AR and exhibit both anabolic and antiandrogenic effects. wikipedia.org Andarine's chemical name is (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide, and its molecular formula is C19H18F3N3O6. wikipedia.orguni.luinvivochem.com

The following table provides key chemical identifiers for Andarine:

| Identifier | Value |

| Chemical Name | (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide wikipedia.orguni.luciteab.com |

| Synonyms | This compound, S-4, Acetamidoxolutamide, Androxolutamide, Acetam-doxolutamide wikipedia.orgciteab.com |

| Molecular Formula | C19H18F3N3O6 wikipedia.orguni.luinvivochem.com |

| Molar Mass | 441.363 g·mol−1 wikipedia.org or 441.4 g/mol citeab.com or 441.36 invivochem.com or 441.42 g/mol ontosight.ai |

| CAS Number | 401900-40-1 wikipedia.orginvivochem.comguidetopharmacology.org |

| PubChem CID | 9824562 wikipedia.orguni.luciteab.comguidetopharmacology.org |

Note: This table is intended to present data points from the text for illustrative purposes. In an interactive format, users might be able to filter or sort the data.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXVTLGIDOACBJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193187 | |

| Record name | Andarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401900-40-1 | |

| Record name | Andarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401900-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401900401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Andarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Andarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 401900-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Receptor Interactions

Androgen Receptor (AR) Binding Dynamics

The therapeutic potential and pharmacological profile of Andarine are rooted in its unique interaction with the androgen receptor (AR). Unlike traditional anabolic steroids, which often act as full agonists across all tissues, Andarine exhibits a more nuanced and tissue-dependent binding and activation profile. swolverine.com

Selective Agonist Activity in Target Tissues

Andarine functions as a partial agonist of the androgen receptor, demonstrating a high binding affinity for this nuclear receptor. wikipedia.orgswolverine.compeptidepros.net Research indicates its selective nature, with a pronounced anabolic effect on anabolic tissues such as skeletal muscle and bone. chemicalbook.comswolverine.commusclechem.com This selectivity is a cornerstone of its mechanism, aiming to promote muscle growth and bone density. peptidepros.netmusclechem.com

In preclinical studies, Andarine has shown the ability to stimulate muscle and bone tissue. chemicalbook.com For instance, in castrated male rats, Andarine treatment restored levator ani muscle weight to 101% of that of intact controls, demonstrating potent myoanabolic (muscle-building) activity. wikipedia.orgapexbt.com This selective stimulation is attributed to its ability to bind to androgen receptors in these target tissues and initiate downstream signaling that promotes anabolic processes. swolverine.compeptidepros.net The compound's affinity for the androgen receptor is significant, with a reported Ki value of 4 nM, indicating a strong binding capacity. invivochem.comapexbt.comtargetmol.cn

Andarine Binding Affinity

| Compound | Parameter | Value |

|---|---|---|

| Andarine (S-4) | Ki (Androgen Receptor) | 4 nM |

Competitive Antagonism in Androgen-Dependent Tissues (e.g., Prostate)

A key feature of Andarine's tissue selectivity is its differential activity in androgen-dependent tissues like the prostate gland. While it acts as an agonist in muscle and bone, in the prostate, it exhibits competitive antagonism. wikipedia.org This means it can competitively block the binding of more potent endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), to the androgen receptor in this tissue. wikipedia.orgswolverine.com

This antagonistic action is particularly relevant in the context of conditions like benign prostatic hyperplasia (BPH). peptidepros.net By inhibiting DHT from binding to its receptors in the prostate, Andarine can reduce the androgenic stimulation that leads to prostate enlargement. wikipedia.orgswolverine.com Studies in intact male rats showed that Andarine could reduce prostate weight. wikipedia.org In one study, while DHT treatment significantly increased prostate size, Andarine caused substantially less growth, highlighting its partial agonist/antagonist profile in this tissue. swolverine.com This dual action allows it to provide anabolic support to muscle and bone while simultaneously protecting androgen-sensitive tissues like the prostate from excessive stimulation. nih.gov

Differential Recruitment of Androgen Receptor Co-regulators

The tissue-selective effects of Andarine are believed to be mediated by the differential recruitment of androgen receptor co-regulators. When a ligand like Andarine binds to the AR, it induces a specific conformational change in the receptor. researchgate.net This unique shape dictates which co-regulator proteins (co-activators or co-pressors) can interact with the AR-ligand complex. nih.govresearchgate.net

The specific set of co-regulators recruited in a given cell type determines the nature of the transcriptional response—whether it will be agonistic or antagonistic. nih.govhormonebalance.org It is hypothesized that the Andarine-AR complex in muscle and bone cells preferentially recruits co-activators, leading to the transcription of genes responsible for anabolic effects. Conversely, in prostate cells, the same complex may recruit co-repressors or fail to recruit necessary co-activators, resulting in an antagonistic or only weakly agonistic effect. nih.gov This differential recruitment is a fundamental mechanism that allows SARMs to uncouple anabolic and androgenic activities. nih.gov

Molecular Pathways and Gene Expression Modulation

The binding of Andarine to the androgen receptor initiates a cascade of molecular events that alter gene expression, ultimately leading to its physiological effects. This modulation is tissue-specific and avoids certain metabolic pathways associated with traditional steroids.

Impact on Gene Expression Related to Muscle and Bone Growth

Upon binding to the androgen receptor in muscle cells, Andarine triggers the translocation of the receptor-ligand complex into the nucleus. Here, it binds to specific DNA sequences known as androgen response elements (AREs), altering the expression of target genes and increasing protein synthesis, which is the fundamental process behind muscle growth. youtube.com Androgen receptor activation in skeletal muscle is known to influence the expression of genes involved in myoblast proliferation and differentiation, such as myogenin and MyoD. nih.govmdpi.com

In bone, androgen receptor signaling is crucial for development and homeostasis. researchgate.net Andarine's agonistic activity in bone tissue can influence the expression of genes associated with osteoblast differentiation and bone formation, such as Cbfa1/Runx2 and osteonectin, potentially leading to increased bone mineral density. peptidepros.netkobe-u.ac.jp Studies in animal models have demonstrated that Andarine can maintain bone mass and strength. youtube.com This suggests that Andarine modulates gene expression in a way that promotes bone formation and may reduce bone resorption. nih.gov

Non-substrate Nature for 5α-reductase and Aromatase Enzymes

Unlike testosterone (B1683101) and other anabolic steroids, Andarine is not a substrate for the enzymes 5α-reductase or aromatase. chemicalbook.comnih.gov

5α-reductase: This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). nih.govmdpi.com Since Andarine is not metabolized by 5α-reductase, its androgenic potential is not amplified in tissues where this enzyme is highly expressed, such as the skin, scalp, and prostate. nih.gov This characteristic contributes to its improved side effect profile compared to traditional androgens. Some research even suggests that Andarine may act as a competitive inhibitor of 5α-reductase. nih.gov

Aromatase: This enzyme converts androgens into estrogens. nih.govbreastcancernow.org The process of aromatization is responsible for many of the estrogenic side effects associated with certain anabolic steroids. Andarine's chemical structure prevents it from being recognized and converted by aromatase. chemicalbook.comnih.gov Consequently, its use is not associated with an increase in estrogen levels, thereby avoiding related effects. foodforbreastcancer.com

Metabolic Profile of Andarine

| Enzyme | Interaction with Andarine | Implication |

|---|---|---|

| 5α-reductase | Non-substrate; potential competitive inhibitor | Does not convert to a more potent androgen (like DHT); avoids associated androgenic effects. |

| Aromatase | Non-substrate | Does not convert to estrogens; avoids estrogenic side effects. |

Lack of Aromatization to Estrogen

A defining characteristic of Andarine (S-4) that distinguishes it from traditional anabolic androgenic steroids (AAS) is its inability to undergo aromatization. Aromatization is a key enzymatic process in the body where the aromatase enzyme converts androgens, such as testosterone, into estrogens like estradiol. sportintegrity.chdopinglinkki.fi This conversion is responsible for many of the estrogen-related side effects observed with certain androgens.

Andarine's unique chemical structure as a non-steroidal agent prevents it from serving as a substrate for the aromatase enzyme. chemicalbook.comwikipedia.org Consequently, it does not convert into estrogen, and its pharmacological activity is not mediated through estrogen receptors. chemicalbook.comnih.gov This fundamental difference in its metabolic pathway means that Andarine's effects are exerted directly through its selective binding to androgen receptors in target tissues like muscle and bone. swolverine.compeptidepros.net

The implications of this non-aromatizing nature are significant, particularly when examining its effects on bone tissue. The anabolic effects of testosterone on the skeleton are understood to be mediated through two pathways: directly via the androgen receptor and indirectly after its aromatization to estrogen, which then stimulates the estrogen receptor. nih.gov Since Andarine cannot be converted to estrogen, its beneficial effects on bone mineral density are achieved exclusively through direct androgen receptor activation. nih.govswolverine.com

Preclinical research highlights this distinction. In studies on orchidectomized rats, Andarine was compared with Dihydrotestosterone (DHT), a potent androgen that also does not aromatize. The research found that S-4 not only prevented bone loss but also demonstrated a greater efficacy in increasing total body bone mineral density than DHT. nih.gov This finding underscores Andarine's potent and direct anabolic action on bone, independent of any estrogenic conversion. nih.govswolverine.com

Table 1: Comparative Effects of Andarine (S-4) and DHT on Bone in Orchidectomized Rats

| Compound | Aromatization to Estrogen | Observed Effect on Bone Mineral Density | Primary Mechanism of Bone Action |

|---|---|---|---|

| Andarine (S-4) | No | Significantly increased bone mineral density; greater effect than DHT. nih.gov | Direct androgen receptor activation. swolverine.com |

| Dihydrotestosterone (DHT) | No | Increased bone mineral density, but to a lesser extent than S-4. nih.gov | Direct androgen receptor activation. |

Table 2: Aromatization Profile: Andarine vs. Testosterone

| Feature | Andarine (S-4) | Testosterone |

|---|---|---|

| Chemical Class | Non-steroidal SARM swolverine.com | Anabolic Androgenic Steroid |

| Substrate for Aromatase Enzyme | No chemicalbook.com | Yes |

| Conversion to Estrogen | Does not occur. wikipedia.orgmoreplatesmoredates.com | Converts to estradiol. nih.gov |

| Potential for Estrogenic Effects | None via direct conversion. wikipedia.org | Yes, due to aromatization. sportintegrity.ch |

Preclinical Research and Therapeutic Potential

Studies on Skeletal Muscle Physiology

Preclinical studies, primarily in rodent models, have explored the pharmacological effects of Andarine on skeletal muscle, focusing on its anabolic properties and its potential to counteract muscle atrophy.

Investigations in animal models have consistently demonstrated Andarine's anabolic activity in skeletal muscle. swolverine.com A pivotal study in orchidectomized (castrated) male rats, a model for androgen deficiency, showed that Andarine treatment could restore muscle mass and strength. swolverine.comnih.gov In this model, rats treated with Andarine for 8 weeks after a 12-week period of castration-induced muscle loss experienced a full restoration of soleus muscle mass and strength to levels comparable to those of intact, healthy animals. nih.govsportstechnologylabs.com

While Andarine treatment increased soleus muscle size in castrated animals compared to vehicle-treated controls, the increase in muscle mass alone did not fully account for the significant restoration of muscle strength, suggesting other mechanisms may be involved in improving muscle performance. nih.gov

Table 1: Effects of Andarine on Soleus Muscle in Castrated Rats

| Parameter | Castrated (Vehicle) | Castrated + Andarine (3 mg/kg) | Castrated + Andarine (10 mg/kg) | Intact Control |

|---|---|---|---|---|

| Soleus Muscle Mass | Decreased | Restored to intact levels nih.gov | Restored to intact levels nih.gov | Normal |

| Soleus Muscle Strength | Decreased | Fully Restored nih.gov | Fully Restored nih.gov | Normal |

This table is for illustrative purposes and synthesizes findings from preclinical studies.

The levator ani muscle is highly responsive to androgens and is a classical indicator of anabolic activity in preclinical models. nih.govnih.gov Castration leads to a significant reduction in the weight of this muscle. nih.govresearchgate.net Studies have shown that Andarine is effective in restoring the mass of the levator ani muscle in castrated rats. nih.govsportstechnologylabs.com Treatment with Andarine in these models restored the levator ani muscle weight to levels observed in intact control animals, demonstrating its potent anabolic effects on this androgen-sensitive muscle. moreplatesmoredates.comnih.gov

Preclinical research has compared the anabolic and androgenic effects of Andarine to endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). swolverine.comnih.gov In castrated rat models, Andarine demonstrated a similar ability to DHT in restoring the mass of the soleus and levator ani muscles. nih.govsportstechnologylabs.com

However, a key finding from these studies is Andarine's tissue selectivity. swolverine.com While DHT treatment significantly stimulated the prostate and seminal vesicles to weights more than double those of intact controls, Andarine (at a 3 mg/kg dose) restored these androgenic organs to only 16% and 17% of control levels, respectively. nih.govsportstechnologylabs.com This highlights Andarine's preferential anabolic action in muscle tissue with substantially lower androgenic activity in organs like the prostate. swolverine.comnih.govsportstechnologylabs.com

Furthermore, one study in castrated rats suggested that, on a milligram-to-milligram basis, Andarine exhibited greater anabolic activity than testosterone propionate (B1217596). moreplatesmoredates.com The levator ani muscle in Andarine-treated rats maintained the same weight as in intact controls and was greater than that achieved with the same dose of testosterone. moreplatesmoredates.com

Table 2: Comparative Anabolic and Androgenic Effects

| Compound | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate Weight) |

|---|---|---|

| Andarine (S-4) | Full restoration to intact levels nih.gov | Minimal stimulation (16% of control) nih.gov |

| DHT | Full restoration to intact levels nih.gov | Significant stimulation (>200% of control) nih.gov |

| Testosterone Propionate | Less effective than Andarine at same dose moreplatesmoredates.com | N/A (in this specific comparison) |

This table is for illustrative purposes and synthesizes findings from preclinical studies.

The potent anabolic effects observed in preclinical models suggest that Andarine could be a therapeutic candidate for conditions characterized by muscle loss, such as cachexia (wasting associated with chronic disease) and sarcopenia (age-related muscle loss). swolverine.comnih.gov The ability of SARMs like Andarine to selectively target muscle tissue could offer advantages in treating these conditions. nih.gov Research into other SARMs has shown promise in increasing lean body mass and improving muscle function in patients with cancer cachexia, supporting the investigation of this class of compounds for muscle-wasting diseases. nih.govsemanticscholar.org

Investigations into Bone Health

In addition to its effects on muscle, Andarine has been evaluated for its potential benefits on bone tissue.

Preclinical studies in castrated and ovariectomized rat models, which are used to study osteoporosis, have demonstrated Andarine's positive effects on bone health. swolverine.comsportstechnologylabs.com In castrated male rats, Andarine treatment not only prevented bone loss but also led to a significantly greater increase in total body bone mineral density (BMD) compared to DHT. nih.govsportstechnologylabs.com This suggests a potent anabolic effect on the skeleton. sportstechnologylabs.com The mechanism for this is believed to be the direct activation of androgen receptors in bone tissue. swolverine.com Unlike testosterone, Andarine's effects on bone are independent of estrogen receptor activity as it does not convert to estrogen. swolverine.com

Studies in ovariectomized female rats, a model for postmenopausal osteoporosis, have also shown that SARMs can improve bone mineral density and bone volume. researchgate.netconsensus.app These findings collectively indicate that Andarine could be a potential agent for preventing and treating bone loss. swolverine.com

Table 3: Effects of Andarine on Bone Parameters in Castrated Rats

| Parameter | Castrated (Vehicle) | Castrated + Andarine | Castrated + DHT |

|---|

| Total Body Bone Mineral Density (BMD) | Decreased | Significantly Increased nih.govsportstechnologylabs.com | Increased, but less than Andarine nih.govsportstechnologylabs.com |

This table is for illustrative purposes and synthesizes findings from preclinical studies.

Research on Prostate Health

A key feature of Andarine's selectivity is its differential effect on anabolic tissues (like muscle and bone) versus androgenic tissues (like the prostate and seminal vesicles). Preclinical studies in both intact and castrated rats have consistently shown that Andarine has a significantly lower impact on prostate and seminal vesicle weight compared to non-selective androgens like dihydrotestosterone (DHT). nih.gov

In one study with intact male rats, a daily dose of 0.5 mg of Andarine was shown to reduce prostate weight to approximately 79.4% of that of untreated controls. wikipedia.org In castrated rats, where androgen-sensitive tissues atrophy, Andarine demonstrated a much weaker ability to restore prostate and seminal vesicle size compared to its potent effect on muscle. For instance, while a 3 mg/kg dose of DHT stimulated prostate and seminal vesicle weights to over double that of intact controls, the same dose of Andarine restored these organs to only 16% and 17% of control levels, respectively. nih.gov At the same time, this dose of Andarine was able to fully restore the mass of the levator ani muscle, highlighting its high degree of tissue selectivity. nih.govmoreplatesmoredates.com

| Compound | Dose | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) | Reference |

|---|---|---|---|---|---|

| Andarine (S-4) | 3 mg/kg | ~16% | ~17% | ~100% (Fully Restored) | nih.gov |

| Andarine (S-4) | 0.5 mg/day | ~32.5% | ~16.5% | ~101% (Fully Restored) | wikipedia.orgnih.gov |

| Dihydrotestosterone (DHT) | 3 mg/kg | >200% | >200% | ~131% | nih.gov |

| Testosterone Propionate (TP) | 0.5 mg/day | ~76.8% | ~63.5% | ~87.3% | nih.gov |

Benign Prostatic Hyperplasia (BPH), a non-cancerous enlargement of the prostate, is a common condition in aging men, and its development is dependent on androgens, particularly DHT. wikipedia.orgnorthwestern.edu Andarine was one of the compounds investigated for the treatment of BPH. chemicalbook.comwikipedia.org

The therapeutic rationale for using Andarine in BPH stems from its properties as a partial agonist of the androgen receptor in the prostate. moreplatesmoredates.comnih.gov In intact male rats, Andarine has been shown to reduce prostate weight. nih.gov It is theorized that Andarine competitively inhibits the binding of the more potent androgen, DHT, to androgen receptors in the prostate gland. wikipedia.org While it blocks the potent effect of DHT, its own partial agonist activity is not strong enough to stimulate significant prostate growth. This mechanism could reduce prostate size without the side effects associated with complete androgen blockade. wikipedia.orgnih.gov Studies have suggested that SARMs like Andarine may offer a novel therapeutic approach for BPH, potentially with fewer side effects on muscle mass and other androgen-dependent functions compared to traditional antiandrogens or 5α-reductase inhibitors. nih.gov

Explorations in Oncology

The role of the androgen receptor in various cancers has led researchers to explore the potential of SARMs in oncology. researchgate.net Andarine has been investigated in vitro for its anti-carcinogenic effects on different cancer cell lines.

One study examined Andarine's effect on pancreatic cancer (PC) cells, where the androgen receptor signaling pathway may play a role in development and progression. nih.gov The results showed that Andarine suppressed the growth and proliferation of pancreatic cancer cells by inducing cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov This anti-proliferative effect was found to be independent of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival. nih.gov

Similar anti-cancer activity was observed in a study on non-small cell lung cancer (A549) cells. researchgate.net In this research, Andarine was found to inhibit the growth, migration, and proliferation of lung cancer cells. Furthermore, it induced apoptosis (programmed cell death) and senescence (a state of irreversible cell cycle arrest). The study noted that Andarine upregulated the expression of genes that promote apoptosis (like BAX and PUMA) and cell cycle arrest (like CDKN1A), while downregulating genes associated with proliferation. researchgate.net These findings suggest that Andarine could be a candidate for further investigation as a potential therapeutic agent in certain types of cancer. nih.govresearchgate.net

Androgen Receptor Signaling in Pancreatic Cancer

Pancreatic cancer remains a formidable challenge in oncology, characterized by its aggressive nature and poor prognosis. nih.govnih.gov Preclinical and clinical research has increasingly pointed towards the involvement of the androgen receptor (AR) signaling pathway in the development and progression of this disease. nih.govnih.gov The androgen receptor, a ligand-dependent transcription factor belonging to the nuclear receptor superfamily, is expressed in various pancreatic cancer cell lines and surrounding tissues. nih.gov

Activation of the AR is associated with carcinogenesis in pancreatic cancer, among other cancers. nih.gov This process involves the AR binding to androgen response elements found in the regulatory regions of target genes, such as transforming growth factor beta-1 (TGF-beta-1) and vascular endothelial growth factor (VEGF), both of which are crucial in cancer development. nih.gov

Several signaling pathways have been shown to interact with and influence AR activity in pancreatic cancer. For instance, Interleukin-6 (IL-6) has been demonstrated to increase the phosphorylation of STAT3 and MAPK, which in turn enhances the activation of AR in pancreatic cancer cells and promotes cell migration. nih.govdovepress.com Furthermore, the aryl hydrocarbon receptor (AHR) can form a complex with the AR, suggesting another layer of regulation in pancreatic carcinogenesis. nih.gov These findings underscore the potential of targeting the AR signaling pathway as a therapeutic strategy for pancreatic cancer. nih.gov

In Vitro Anti-carcinogenic Effects on Cancer Cell Lines

The role of selective androgen receptor modulators (SARMs) as potential anti-cancer agents is an emerging area of investigation. nih.gov Andarine (also known as S-4), a member of the SARM class, has been the subject of initial studies to evaluate its anti-carcinogenic properties in vitro. nih.govchemicalbook.com

A key study investigated the effects of andarine on the MIA-PaCa-2 human pancreatic cancer cell line. nih.gov The research demonstrated that andarine suppressed the growth and proliferation of these cancer cells. nih.govchemicalbook.com This inhibitory effect was attributed to the induction of cell cycle arrest at the G0/G1 phase. nih.govchemicalbook.com Gene expression analysis further revealed that andarine downregulates the expression of CDKN1A. nih.govchemicalbook.com Notably, the study also established that the anti-carcinogenic activity of andarine in this cell line is not mediated by the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival. nih.govresearchgate.net These findings present andarine as a prospective therapeutic candidate for pancreatic cancer. nih.gov

Table 1: Effects of Andarine on MIA-PaCa-2 Pancreatic Cancer Cells

| Effect Observed | Mechanism | Signaling Pathway Investigated |

|---|---|---|

| Repressed cell growth and proliferation | Cell cycle arrest at G0/G1 phase | Not mediated by PI3K/AKT/mTOR |

The potential anti-cancer activity of andarine has also been explored in other types of cancer cells. Research on the A549 human lung cancer cell line showed that andarine inhibited growth, migration, and proliferation while inducing apoptosis. researchgate.netdntb.gov.ua This study identified significant changes in the expression of genes involved in cell cycle regulation and apoptosis. researchgate.netdntb.gov.ua

Table 2: Gene Expression Changes in A549 Lung Cancer Cells Treated with Andarine

| Gene | Regulation | Function |

|---|---|---|

| BAX | Upregulated | Apoptosis Regulator |

| CDKN1A | Upregulated | Cyclin Dependent Kinase Inhibitor 1A |

| PUMA | Upregulated | p53 Upregulated Modulator of Apoptosis |

| GADD45A | Upregulated | Growth Arrest and DNA Damage Inducible Alpha |

| MKI67 | Downregulated | Marker of Proliferation Ki-67 |

| BIRC5 | Downregulated | Baculoviral IAP Repeat Containing 5 (Survivin) |

These in vitro studies provide the first evidence of andarine's potential anti-carcinogenic effects on pancreatic and lung cancer cell lines, suggesting that modulating the androgen receptor pathway could be a viable therapeutic avenue. nih.govresearchgate.net

Pharmacokinetics and Metabolism in Research Settings

Absorption and Bioavailability

Research indicates that Andarine is rapidly absorbed after oral administration. Studies in rats have shown that peak plasma levels occur within 48-84 minutes following oral dosing. swolverine.com Andarine has demonstrated high oral bioavailability, with one study in rats reporting 91% bioavailability at pharmacologically relevant doses, although dose-dependent oral bioavailability was observed. nih.govnih.gov These findings suggest that Andarine is efficiently absorbed into the bloodstream when taken orally.

Metabolic Pathways and Metabolite Identification

Andarine undergoes extensive metabolism in biological systems, involving several key biotransformation pathways. dshs-koeln.deresearchgate.net

Desacetylation, Hydroxylation, and Dephenylation

Major metabolic pathways identified for Andarine include desacetylation, hydroxylation, and dephenylation. dshs-koeln.despectroscopyeurope.comcabidigitallibrary.org These reactions represent Phase I metabolism, modifying the parent compound through the addition of hydroxyl groups, removal of an acetyl group, or cleavage of a phenyl group. Studies using human liver microsomal preparations and in vivo investigations in humans and animals have consistently reported these transformations. researchgate.netspectroscopyeurope.comcabidigitallibrary.org

Formation of Glucuronide and Sulfate (B86663) Conjugates

Following Phase I metabolism, Andarine and its metabolites are subject to Phase II metabolism, primarily through conjugation with glucuronic acid and sulfate. dshs-koeln.deresearchgate.netdshs-koeln.de Andarine itself can be partly conjugated with glucuronic acid. dshs-koeln.de These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body. The formation of glucuronide and sulfate conjugates is a significant aspect of Andarine's metabolic fate. dshs-koeln.deresearchgate.net

Identification of Key Metabolites for Detection

The identification of specific metabolites is crucial for understanding Andarine's metabolic profile and for developing detection methods in research and anti-doping contexts. Key metabolites resulting from desacetylation, hydroxylation, and dephenylation, as well as their glucuronide and sulfate conjugates, have been identified. dshs-koeln.deresearchgate.net For detection purposes, particularly in urine analysis, the desacetylhydroxy-andarine metabolite, excreted as both sulfate and glucuronide conjugates, appears to be a significant and long-term target. dshs-koeln.de The B-ring depleted Andarine metabolite has also been highlighted as a potential target compound for drug testing. spectroscopyeurope.comgtfch.org

Elimination and Detection Time Windows

Andarine and its metabolites are primarily eliminated from the body through excretion, with urine being a major matrix for detection. dshs-koeln.deresearchgate.net The extensive metabolism of Andarine influences its elimination profile and the duration for which it can be detected.

Research indicates that Andarine and its metabolites can be detected in urine for a considerable period after administration. In a study involving a single oral dose of 60 mg of Andarine, the compound and its metabolites were detectable in urine for approximately 2 weeks. dshs-koeln.de The detection time window can be influenced by the specific metabolite targeted and the analytical method used. Analysis of conjugated (total) fractions, for instance, is often preferred for a longer detection window. dshs-koeln.de The desacetylhydroxy-andarine sulfate metabolite has been suggested as a particularly long-lasting excretion product, making it a valuable target for extending the detection time window. dshs-koeln.de

Research findings on the detection time window:

| Matrix | Dose | Detection Window (approx.) | Reference |

| Urine | 60 mg (single oral) | ~2 weeks | dshs-koeln.de |

Studies in rats have reported a half-life for Andarine between 2.6 and 5.3 hours, with rapid absorption and relatively slow clearance. nih.govresearchgate.net However, detection in urine for up to two weeks highlights the importance of analyzing long-lived metabolites. dshs-koeln.de

Analytical Methodologies for Detection in Research

Chromatographic Techniques

Chromatography is the cornerstone for separating Andarine and its biotransformation products from complex biological samples before their detection by a mass spectrometer. The choice of technique depends on the analyte's properties and the research objective.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has been evaluated for the detection of Andarine. However, research indicates that this technique is generally unsuitable for analyzing Andarine and its dephenylated metabolites. dshs-koeln.de The primary challenges lie in the poor chromatographic properties of these compounds and issues with incomplete derivatization, a necessary step to make the compounds volatile for GC analysis. dshs-koeln.de Trimethylsilylation, a common derivatization process, results in the formation of two different products for Andarine, complicating the analysis and reducing sensitivity. dshs-koeln.de

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the method of choice for the detection of Andarine and its metabolites. dshs-koeln.deuic.edu This technique offers high sensitivity and specificity and does not require the derivatization step that complicates GC-MS analysis. LC-MS/MS methods have been successfully developed for the quantitative determination of Andarine in various biological matrices, including rat serum and equine plasma. uic.edufarmaciajournal.com Studies have shown that analyzing the total fraction of urine after enzymatic deconjugation is a preferred approach, as most of Andarine's metabolites are excreted as glucuronide and sulfate (B86663) conjugates. dshs-koeln.de Negative mode electrospray ionization (ESI) is often employed for sensitive detection. dshs-koeln.defarmaciajournal.com

| Technique | Matrix | Key Findings & Parameters | Reference |

|---|---|---|---|

| LC-MS/MS | Urine | Preferred method for detection; analysis of the conjugated fraction is optimal. Negative mode ESI is effective. | dshs-koeln.de |

| LC-MS/MS | Rat Serum | Validated for a concentration range of 50-10000 ng/mL. Mobile phase: methanol (B129727) and 10 mM ammonium (B1175870) formate (B1220265) solution (75:25, v/v). | farmaciajournal.com |

| LC-MS QQQ | Equine Plasma | A reliable and accurate method with a limit of detection (LOD) of 0.0019 ng/mL. | uic.edu |

Ultra-high performance liquid chromatography (UHPLC) is an evolution of traditional LC that uses smaller particle-size columns to achieve faster and more efficient separations. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a rapid and highly sensitive method for Andarine detection. A procedure for determining Andarine in urine using UHPLC-MS/MS has been developed, which employs a simple "dilute-and-shoot" sample preparation. researchgate.net This method demonstrates good linearity in the concentration range of 2.5–250 ng/mL with a limit of detection between 0.5–2.5 ng/mL. researchgate.net The technique allows for the quick assessment of the parent compound's excretion rate. researchgate.net More advanced methods incorporating online solid-phase extraction (SPE) have achieved even lower limits of detection, down to 0.5 pg/mL, showcasing the high sensitivity of modern UHPLC-MS/MS systems. nih.govresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Thermo TSQ Access Max triple-quadrupole mass spectrometer with a heat electrospray ionization source. | researchgate.net |

| Precursor Ion (m/z) | 442.1 | researchgate.net |

| Product Ions (m/z) | 190.0, 148.0, 108.0 | researchgate.net |

| Linearity Range | 2.5–250 ng/mL | researchgate.net |

| Limit of Detection | 0.5–2.5 ng/mL | researchgate.net |

Liquid chromatography coupled with high-resolution/high-accuracy mass spectrometry (LC-HRAM-MS) is a powerful tool for identifying and characterizing Andarine and its metabolites. nih.govresearchgate.net This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. researchgate.net It has been instrumental in characterizing the urinary metabolites of Andarine, confirming analytes such as glucuronic acid conjugates, hydroxylated and deacetylated products, and sulfates of metabolites. nih.govresearchgate.net LC-HRAM-MS is also used to verify the authenticity of substances in black-market products declared to contain Andarine. nih.gov

Liquid chromatography-quadrupole-time of flight mass spectrometry (LC-Q-TOF/MS) is a hybrid technique that combines the scanning capabilities of a quadrupole with the high mass accuracy of a time-of-flight analyzer. tofwerk.com This combination is highly effective for both screening and confirmation of analytes. researchgate.net LC-Q-TOF/MS has been utilized in the study of Andarine to gain additional information on its metabolism. researchgate.net It has also been applied to the analysis of Andarine in rat serum and in metabolism studies using liver homogenates and S9 fractions. farmaciajournal.comqub.ac.uk In equine plasma, LC-Q-TOF/MS operated in MS(E) mode has been used to identify metabolites of Andarine. nih.gov

Sample Preparation Protocols

Effective sample preparation is crucial to remove interferences from the biological matrix and to concentrate the analytes before instrumental analysis. The choice of protocol depends on the sample type (e.g., urine, plasma, serum) and the specific analytical technique being used.

Dilute-and-Shoot : This is the simplest approach, primarily used for urine samples. The sample is simply diluted with a suitable solvent and then directly injected into the LC-MS system. researchgate.netnih.gov It is a rapid method suitable for screening for the parent compound but may have limited value if the compound is extensively metabolized. researchgate.net

Protein Precipitation (PPT) : This high-throughput method is commonly used for serum and plasma samples. farmaciajournal.com A solvent like acetonitrile (B52724) or methanol is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. farmaciajournal.comnih.gov

Liquid-Liquid Extraction (LLE) : In LLE, the analyte is extracted from the aqueous biological fluid into an immiscible organic solvent. uic.edu Methyl tert-butyl ether (MTBE) is a solvent that has been used effectively for extracting Andarine from equine plasma, with extraction efficiencies reported to be above 75%. uic.edu Dispersive liquid-liquid microextraction has also been described as a novel approach. researchgate.net

Solid-Phase Extraction (SPE) : SPE is a highly effective technique for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. researchgate.net Online SPE methods, where the extraction is integrated directly with the UHPLC system, have been developed to automate and streamline the process, leading to very high sensitivity. nih.gov

Enzymatic Hydrolysis : Since Andarine and its metabolites are extensively conjugated to glucuronic acid and sulfates before excretion, enzymatic hydrolysis is a critical step for comprehensive analysis in urine. dshs-koeln.denih.gov Enzymes like β-glucuronidase and arylsulfatase are used to cleave these conjugates, releasing the free forms of the analytes for detection. dshs-koeln.denih.gov This deconjugation step significantly increases the detectability of metabolites. nih.gov

Emerging Detection Systems

While established methods are effective, research is ongoing to develop faster, more sensitive, and potentially portable detection systems for Andarine and other SARMs.

A promising emerging technology for the detection of Andarine is the Molecularly Imprinted Nanoparticle Surface Plasmon Resonance (nanoMIP-SPR) sensor. whiterose.ac.uk This system utilizes molecularly imprinted nanoparticles (nanoMIPs) as synthetic recognition elements that have a high affinity and selectivity for Andarine. whiterose.ac.uk These nanoMIPs are created using a solid-phase synthesis method that forms a polymer network around a template molecule of Andarine, creating specific binding sites. whiterose.ac.uk

When integrated with a Surface Plasmon Resonance (SPR) sensor, these nanoMIPs can detect the presence of Andarine in real-time by measuring changes in the refractive index at the sensor surface upon binding of the target molecule. whiterose.ac.uk Research has demonstrated the development of a nanoMIP-SPR sensor for Andarine with the following characteristics:

Dissociation Constant (KD): A KD value of 29.3 nM has been reported, indicating a high affinity between the nanoMIPs and Andarine. whiterose.ac.uknih.gov

Detection in Biological Matrix: The sensor has been successfully tested for its ability to detect Andarine in Fetal Bovine Serum (FBS), a complex biological matrix, with an observed KD of 12.3 nM. whiterose.ac.uknih.gov

Limit of Detection (LoD): Theoretical limits of detection in the low to sub-nanomolar range have been estimated, which is below the minimum required performance limit set by the World Anti-Doping Agency (WADA). whiterose.ac.uknih.gov

This technology shows significant potential for the rapid and sensitive detection of Andarine, offering an alternative to traditional chromatographic methods. whiterose.ac.uk

| Parameter | Finding |

| Dissociation Constant (KD) | 29.3 nM whiterose.ac.uknih.gov |

| KD in Fetal Bovine Serum | 12.3 nM whiterose.ac.uknih.gov |

| Theoretical Limit of Detection | Low to sub-nanomolar range whiterose.ac.uknih.gov |

Ethical and Regulatory Considerations in Research

Research Compound Status and Regulatory Landscape (e.g., FDA, WADA)

Andarine is currently classified as an investigational drug by the U.S. Food and Drug Administration (FDA) swolverine.com. This classification signifies that it has not been approved for medical use in humans and cannot be legally sold or distributed for human consumption swolverine.com. Andarine, along with other SARMs, can only be legally used for research and medical-testing purposes in the United States bscg.org. The FDA has issued warnings regarding the health risks associated with products containing SARMs, including the potential for increased risk of heart attack, stroke, and liver damage nih.govfederal-lawyer.com. Despite these warnings and the lack of FDA approval, SARMs are still available for sale nih.gov.

The World Anti-Doping Agency (WADA) has prohibited the use of SARMs, including Andarine, in sports since 2008 bscg.orgsciencedaily.comnih.govusada.org. SARMs are listed under the category of "Other Anabolic Agents" in the WADA Prohibited List usada.org. This prohibition applies to all athletes, regardless of their level of competition usada.org. WADA's proactive approach to banning SARMs was supported by the detection of Andarine in a commercially available, non-approved product sold online sciencedaily.comnih.gov.

Misuse in Sports and Anti-Doping Research

Andarine's anabolic properties have made it a target for misuse in sports, where individuals may seek to gain an unfair advantage nih.govusada.orgchemicalbook.comrmtcnet.com. Despite the lack of clinical approval, the performance-enhancing qualities attributed to SARMs contribute to their black-market availability and potential misuse in the athletic community nih.gov. Since their inclusion on the WADA Prohibited List in 2008, SARMs have become one of the more prevalent anabolic agents reported in sport drug testing bscg.orgusada.org. Adverse analytical findings (AAFs) for SARMs have shown a steady increase globally usada.org. Andarine has been detected in doping control samples in both human and equine sports rmtcnet.comresearchgate.net.

Anti-doping research plays a crucial role in detecting and deterring the misuse of compounds like Andarine. Analytical methods utilizing techniques such as liquid chromatography-high resolution accurate mass (LC-HRAM) spectrometry have been developed and employed for the detection of Andarine in biological samples like urine and blood rmtcnet.comnih.gov. Metabolic studies of Andarine have been conducted to identify target analytes for sports drug testing purposes, including glucuronide and sulfate (B86663) conjugates of the parent drug and its metabolites chemicalbook.comnih.gov. Challenges exist in differentiating between intentional SARM use and inadvertent contamination from dietary supplements, highlighting the need for research into methods that can help determine the time of drug intake and dose administered cleancompetition.org.

Challenges in Research due to Black Market Availability and Uncontrolled Products

The black market availability of Andarine and other SARMs presents significant challenges to legitimate research. Products sold through uncontrolled channels often lack quality control, making it difficult to assess the direct impact of the intended compound nih.govresearchgate.net. Studies have found that products marketed as SARMs online may contain unapproved substances other than the declared SARM, or significant amounts of impurities resulting from poor purification nih.govresearchgate.net. For instance, one analysis of a black-market product containing Andarine found a significant amount of a byproduct, accounting for approximately 10% of the detected substance nih.gov.

The ease of acquiring non-approved drug candidates like Andarine via the internet, often marketed misleadingly as "research use only" or as dietary supplements, complicates research efforts and raises concerns about the actual composition and purity of the substances being studied informally or misused bscg.orgsciencedaily.comresearchgate.netjmir.org. This lack of control over the quality and dosage of black-market products also makes it challenging to gather reliable data on potential adverse effects experienced by users outside of controlled clinical settings nih.govresearchgate.net. The heterogeneity of chemical structures within the SARM class has also posed initial challenges in developing precise detection methods, although significant progress has been made in this area nih.gov.

Comparative Studies with Other Selective Androgen Receptor Modulators Sarms

Andarine vs. Ostarine (Enobosarm)

Andarine (S-4) and Ostarine (Enobosarm, MK-2866, GTx-024) are two well-researched SARMs that are often compared due to their similar intended applications. Both compounds were developed by GTx, Inc., although Andarine was eventually abandoned in development moreplatesmoredates.com.

Differences in Metabolic Stability and Half-Life

Metabolic stability and half-life are key pharmacokinetic properties that influence how a compound is processed and eliminated by the body, affecting its duration of action and dosing frequency in research settings.

Studies have indicated differences in the half-life of Andarine and Ostarine. Andarine is reported to have a shorter half-life, approximately 4 hours in rats and dogs, which would necessitate more frequent administration in research to maintain steady levels purerawz.cofarmaciajournal.comchemicalbook.comnih.gov. Ostarine, in contrast, has a longer half-life, reported to be around 14-24 hours in humans and 24 hours in animal studies, allowing for once-daily administration in research protocols purerawz.cofarmaciajournal.comwikipedia.org.

Metabolism studies have shown that Andarine is extensively metabolized, primarily through deacetylation in rats, dogs, and humans nih.gov. Ostarine is metabolized by CYP3A4, UGT1A1, and UGT2B7, with enobosarm glucuronide being a key metabolite wikipedia.org. The differences in metabolic pathways contribute to their distinct half-lives and elimination profiles.

| Compound | Typical Half-Life (Species) | Primary Metabolic Pathway(s) |

| Andarine | ~4 hours (Rat, Dog) purerawz.cofarmaciajournal.comchemicalbook.comnih.gov | Deacetylation nih.gov |

| Ostarine | 14-24 hours (Human), 24 hours (Animal) purerawz.cofarmaciajournal.comwikipedia.org | CYP3A4, UGT1A1, UGT2B7 (Glucuronidation) wikipedia.org |

Comparative Anabolic and Androgenic Activity

Both Andarine and Ostarine are designed to exert selective anabolic effects on muscle and bone tissue while minimizing androgenic effects on tissues like the prostate and seminal vesicles.

Research suggests that both compounds can promote muscle preservation and growth in animal models, particularly in conditions of muscle loss purerawz.co. Some studies indicate that Andarine may elicit faster changes in body fat and muscle mass compared to Ostarine, although the effects are dose and duration-dependent purerawz.co. Ostarine is generally considered to have stronger anabolic effects than Andarine farmaciajournal.com.

In terms of androgenic activity, SARMs aim to be partial agonists or antagonists in androgen-dependent tissues to reduce unwanted side effects. Andarine has been described as a full androgen receptor agonist in muscle tissue and a partial agonist in the prostate moreplatesmoredates.com. Ostarine is also designed to be tissue-selective. Preclinical studies with SARMs, including those structurally related to Andarine and Ostarine, have demonstrated varying degrees of prostate sparing effects compared to traditional androgens nih.govnih.gov.

While both show anabolic potential, Ostarine was pursued further in clinical trials for indications like muscle wasting, reaching Phase III trials, though it did not meet primary endpoints for muscle strength wikipedia.orgtaylorandfrancis.com. Andarine did not undergo published Phase I human clinical trials moreplatesmoredates.com.

Andarine vs. Other SARMs (e.g., S1, LGD-4033, S23)

Andarine belongs to a class of arylpropionamide-based SARMs, which also includes S1 and Ostarine (S-22) researchgate.net. Other SARMs, such as LGD-4033 (Ligandrol) and S23, represent different chemical structures and exhibit distinct pharmacological profiles.

Comparative studies among various SARMs highlight differences in potency, tissue selectivity, and pharmacokinetic properties. Andarine is generally considered less potent in both anabolic and androgenic effects compared to some other SARMs like LGD-4033 and S23 moreplatesmoredates.com.

LGD-4033, for instance, has been reported to be more potent in muscle building than Andarine moreplatesmoredates.com. S23 is another potent SARM that has been detected in doping control samples alongside Andarine and Ostarine, suggesting its use for performance enhancement researchgate.netresearchgate.net.

Data on direct head-to-head comparisons of Andarine with all other SARMs like S1, LGD-4033, and S23 in controlled research settings are not always readily available in comprehensive published forms, particularly regarding detailed comparative anabolic and androgenic ratios across multiple species. However, the general understanding from available research and detection in doping cases indicates a spectrum of potency and selectivity within the SARM class.

| SARM | Chemical Class (if specified) | Relative Anabolic Potency (vs. Andarine) | Relative Androgenic Activity (vs. Andarine) | Notes |

| Andarine | Arylpropionamide | Baseline | Baseline | |

| Ostarine | Arylpropionamide | Generally higher moreplatesmoredates.comfarmaciajournal.com | Varies, designed to be selective moreplatesmoredates.com | More clinically studied wikipedia.orgtaylorandfrancis.com |

| LGD-4033 | Non-steroidal | Higher moreplatesmoredates.com | Varies, less suppressive than S23 moreplatesmoredates.com | Detected in doping cases researchgate.netirispublishers.com |

| S23 | Non-steroidal | Potent researchgate.net | Varies, more suppressive than Andarine moreplatesmoredates.com | Detected in doping cases researchgate.netresearchgate.net |

| S1 | Arylpropionamide | Varies | Varies | Less information available in search results |

Note: Relative potency and activity are based on interpretations from available research snippets and may vary depending on the specific study design and dosage.

Andarine vs. Traditional Androgens (Testosterone, DHT)

Traditional androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) are the body's primary physiological ligands for the androgen receptor farmaciajournal.comwikipedia.org. They play vital roles in male development and the maintenance of secondary sexual characteristics, as well as having significant anabolic effects on muscle and bone nih.govmdpi.com. However, their use as therapeutic agents is limited by their lack of tissue selectivity, leading to undesirable androgenic side effects moreplatesmoredates.comnih.gov.

SARMs like Andarine were developed to overcome this limitation by selectively activating androgen receptors in target tissues (muscle and bone) while having reduced activity in androgenic tissues (prostate, seminal vesicles, skin) farmaciajournal.comnih.govuksarms.com.

Studies comparing Andarine to testosterone and DHT in animal models have demonstrated this tissue selectivity. In one study, Andarine selectively promoted the weight of the levator ani muscle (an indicator of anabolic activity) to a greater extent relative to its effect on prostate weight compared to testosterone propionate (B1217596) moreplatesmoredates.com. Andarine also restored levator ani and soleus muscle mass and skeletal muscle strength in castrated rats, similar to the effects observed with DHT, but with significantly less impact on prostate and seminal vesicle weight moreplatesmoredates.comnih.gov. This indicates that Andarine can exert potent anabolic effects with reduced androgenic activity compared to endogenous androgens moreplatesmoredates.comnih.gov.

The mechanism behind this selectivity is thought to involve the differential recruitment of coactivator and corepressor proteins by the SARM-bound androgen receptor in different tissues, leading to tissue-specific gene regulation nih.govirispublishers.combrieflands.com. Unlike testosterone, SARMs are not substrates for 5α-reductase (which converts testosterone to the more potent DHT in certain tissues) or aromatase (which converts testosterone to estrogen) farmaciajournal.comnih.gov. This contributes to their distinct pharmacological profiles compared to traditional androgens.

| Compound | Androgen Receptor Binding | Tissue Selectivity | Anabolic Effects (Muscle/Bone) | Androgenic Effects (Prostate/Seminal Vesicles) |

| Andarine | High affinity moreplatesmoredates.comontosight.ai | High (Muscle/Bone selective) moreplatesmoredates.comfarmaciajournal.comnih.govuksarms.com | Pronounced moreplatesmoredates.comnih.govuksarms.com | Reduced compared to traditional androgens moreplatesmoredates.comnih.gov |

| Testosterone | Binds AR wikipedia.orgmdpi.com | Low (Acts broadly) | Pronounced nih.govmdpi.com | Pronounced moreplatesmoredates.comnih.gov |

| DHT | High affinity for AR wikipedia.orgmdpi.com | Low (Potent in specific tissues) | Pronounced moreplatesmoredates.comnih.gov | Very pronounced moreplatesmoredates.comnih.gov |

Andarine's ability to maintain bone mineral density and enhance bone strength has also been observed in animal models of osteoporosis, showing efficacy comparable to or greater than DHT in bone retention moreplatesmoredates.comathensjournals.gr. This further highlights its potential as a selective anabolic agent for both muscle and bone.

Challenges and Future Directions in Andarine Research

Addressing Limitations of Preclinical Data

While preclinical studies in animal models suggested that Andarine possessed desirable anabolic effects on muscle and bone with reduced androgenic activity compared to traditional anabolic steroids, these findings did not fully translate to human trials moreplatesmoredates.comwikipedia.org. Preclinical data indicated potential for increasing lean muscle mass and preventing muscle wasting, as well as positive effects on bone density moreplatesmoredates.comwikipedia.orgswolverine.comchemicalbook.com. However, Andarine's development was ultimately discontinued (B1498344) before progressing beyond Phase 1 clinical trials, reportedly due to findings observed in these early human studies wikipedia.orgswolverine.comnih.gov. This highlights a key challenge: limitations in preclinical models to accurately predict the full spectrum of effects and potential issues in humans. For instance, certain adverse effects observed in humans, such as visual disturbances, were not significantly reported in preclinical animal trials swolverine.com. Future research needs to address these discrepancies and explore more predictive preclinical models to better assess the potential of SARM compounds like Andarine before extensive human trials.

Need for Further Pharmacokinetic and Pharmacodynamic Studies

Detailed information regarding the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes Andarine) and pharmacodynamics (how Andarine affects the body) in humans remains limited due to the early cessation of clinical trials moreplatesmoredates.comuspharmacist.com. Although some basic research has focused on the pharmacokinetics and pharmacodynamics of SARMs, demonstrating good availability with a paucity of drug interactions in some cases, comprehensive data specifically for Andarine in diverse human populations is lacking researchgate.netnih.gov. Understanding the complete pharmacokinetic profile, including half-life and metabolic pathways, is crucial for determining appropriate dosing strategies and predicting potential drug interactions, which are currently not well-established uspharmacist.comsportintegrity.gov.au. Further pharmacodynamic studies are needed to fully elucidate Andarine's selective action on androgen receptors in various human tissues and to understand the mechanisms behind observed effects and potential off-target activities moreplatesmoredates.comontosight.ai.

Investigating Unexplained Research Findings and Side Effects

During the limited human research conducted on Andarine, certain unexplained findings and side effects were reported, notably visual disturbances wikipedia.orgswolverine.comchemicalbook.comsportintegrity.gov.auontosight.ai. These effects, such as night blindness and a yellow tint to vision, were linked to the binding of Andarine to ocular androgen receptors and were a primary reason for the discontinuation of clinical development swolverine.com. While some potential side effects have been associated with SARM use in general, including potential impacts on hormonal balance and liver function, the specific mechanisms underlying Andarine's unique visual side effects require further dedicated research sportintegrity.gov.auontosight.aiclevelandclinic.orgwebmd.com. Investigating these unexplained findings is critical to fully understand the compound's interaction with different tissues and to inform the development of safer SARM compounds in the future. The limited data available, often from case reports or analyses of suspected adverse events related to SARM use, highlights the need for controlled studies to investigate these effects thoroughly nih.govresearchgate.netnih.gov.

Q & A

What are the optimal methodologies for detecting Andarine in serum with high sensitivity, and how do they compare in performance?

Answer:

The molecularly imprinted nanoparticle surface plasmon resonance (SPR) sensor is a robust method for detecting Andarine in serum, achieving a theoretical limit of detection (LOD) of 8.44 × 10⁻¹⁰ mol/L . This method outperforms traditional techniques like LC-MS in specificity due to its molecular imprinting design, which reduces cross-reactivity with structurally similar SARMs (e.g., Ligandrol, RAD-140). Key steps include:

- Sample preparation: Dilute serum 1:10 to minimize matrix interference.

- Sensor calibration: Use synthetic Andarine standards to establish a linear range of 10⁻¹⁰–10⁻⁶ mol/L.

- Validation: Include recovery tests (e.g., 1.23 × 10⁻⁸ ± 0.18 × 10⁻⁸ mol/L recovery in spiked serum) to confirm accuracy .

How can researchers design in vivo studies to evaluate Andarine’s tissue-selective anabolic effects while minimizing confounding variables?

Answer:

Focus on dose-response relationships and tissue-specific endpoints :

- Dosing: Use ED₅₀ values (e.g., 0.14–0.55 mg/day for levator ani muscle vs. prostate) to establish tissue-specific thresholds .

- Controls: Include castrated models to isolate Andarine’s effects from endogenous testosterone.

- Outcome metrics: Measure muscle hypertrophy via histology and androgen receptor (AR) activation via qPCR for AR-responsive genes (e.g., PSA).

- Ethical considerations: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to balance scientific rigor and animal welfare .

What metabolic pathways of Andarine are most relevant for doping control, and how should analytical targets be prioritized?

Answer:

Andarine undergoes extensive Phase I (hydroxylation) and Phase II (glucuronidation) metabolism in equine models, with two major urinary metabolites showing higher detectability than the parent compound . Methodological priorities:

- In vitro screening: Use equine hepatocyte microsomes to identify primary metabolites.

- In vivo validation: Collect urine samples ≥72 hours post-administration to capture late-phase metabolites.

- Analytical tools: LC-HRMS² for untargeted metabolite discovery and LC-SRM for targeted quantification. Prioritize metabolites with prolonged detection windows (>4 days) .

How can contradictions in Andarine’s receptor binding affinity data across studies be systematically addressed?

Answer:

Resolve discrepancies by standardizing experimental conditions :

- Receptor source: Use identical AR isoforms (e.g., human AR-LBD vs. full-length AR) to eliminate variability.

- Binding assays: Validate radioligand displacement results with functional assays (e.g., luciferase reporter genes).

- Data normalization: Express affinity as % inhibition relative to a reference agonist (e.g., DHT) to control for inter-lab variability.

- Meta-analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .

What statistical frameworks are recommended for analyzing tissue-specific selectivity in Andarine’s anabolic-to-androgenic ratio?

Answer:

Use multivariate regression to model tissue responses:

- Variables: Include dose, exposure time, and tissue type (e.g., muscle vs. prostate).

- Outcome normalization: Express anabolic effects as levator ani mass/body weight and androgenic effects as seminal vesicle weight.

- Error analysis: Calculate 95% confidence intervals for ED₅₀ values to assess overlap between tissues. A non-overlapping CI indicates significant selectivity .

How should researchers optimize molecularly imprinted polymers (MIPs) for Andarine extraction to improve recovery rates?

Answer:

Achieve >95% recovery using template-to-monomer ratio optimization (e.g., 1:4 for Andarine:MAA) and crosslinker selection (ethylene glycol dimethacrylate outperforms TRIM) . Critical steps:

- Polymer characterization: Validate pore size via BET analysis to ensure accessibility for Andarine (MW: 440.5 g/mol).

- Selectivity testing: Compare binding against structurally similar SARMs (e.g., RAD-140) to confirm imprinting efficacy.

- Regeneration: Use 0.1 M NaOH to strip templates without degrading MIPs, enabling ≥10 reuse cycles .

What protocols ensure reproducibility in synthesizing Andarine metabolites for reference standards?

Answer:

Follow Good Laboratory Practice (GLP) guidelines:

- Synthesis: Use equine liver microsomes for Phase I metabolites and UDP-glucuronosyltransferase for Phase II conjugates .

- Purification: Apply semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm) and 40% acetonitrile/water mobile phase.

- Characterization: Validate purity (>98%) via NMR (¹H, ¹³C) and HRMS. Store standards at –80°C in amber vials to prevent degradation .

How can researchers mitigate bias when interpreting Andarine’s partial agonist effects in heterogeneous cell models?

Answer:

Implement blinded analysis and cell line validation :

- Blinding: Assign coded labels to treatment groups during data collection.

- Cell validation: Use CRISPR-confirmed AR-positive (e.g., LNCaP) and AR-negative (e.g., PC-3) lines to control for off-target effects.

- Agonist/antagonist controls: Compare Andarine’s efficacy to full agonists (DHT) and antagonists (bicalutamide) in dose-response curves .

What are the critical parameters for validating Andarine’s stability in long-term in vitro assays?

Answer:

Assess stability under physiological conditions :

- Temperature: Incubate at 37°C for 24–72 hours and quantify degradation via LC-UV (λ = 254 nm).

- pH: Test stability in buffers ranging from pH 2 (stomach) to 7.4 (blood). Andarine degrades <5% at pH 7.4 but >20% at pH 2.

- Light exposure: Use light-protected vials to prevent photodegradation, which reduces potency by 15% after 48 hours .

How should conflicting data on Andarine’s LH suppression be contextualized in dose-escalation studies?

Answer:

Analyze dose thresholds and hypothalamic-pituitary feedback :

- Threshold identification: LH suppression occurs only at ≥0.5 mg/day in rodents, correlating with AR saturation in the pituitary.

- Temporal factors: Measure LH at consistent circadian timepoints (e.g., 09:00) to control for diurnal variation.

- Species differences: Use pharmacokinetic scaling (e.g., mg/m²) to extrapolate rodent data to larger models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||